molecular formula C17H24N2O2 B10912636 4-ethoxy-N'-(4-ethylcyclohexylidene)benzohydrazide

4-ethoxy-N'-(4-ethylcyclohexylidene)benzohydrazide

Cat. No.: B10912636
M. Wt: 288.4 g/mol
InChI Key: ZMAOWGKPJHRPOS-UHFFFAOYSA-N
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Description

4-ETHOXY-N’~1~-(4-ETHYLCYCLOHEXYLIDEN)BENZOHYDRAZIDE is a chemical compound characterized by its unique structure, which includes an ethoxy group and a cyclohexylidene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-ETHOXY-N’~1~-(4-ETHYLCYCLOHEXYLIDEN)BENZOHYDRAZIDE typically involves the reaction of 4-ethoxybenzohydrazide with 4-ethylcyclohexanone under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified by recrystallization or chromatography.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

4-ETHOXY-N’~1~-(4-ETHYLCYCLOHEXYLIDEN)BENZOHYDRAZIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield hydrazine derivatives.

    Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Substitution reactions may involve reagents like halogens or alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce hydrazine derivatives.

Scientific Research Applications

4-ETHOXY-N’~1~-(4-ETHYLCYCLOHEXYLIDEN)BENZOHYDRAZIDE has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound may have potential as a bioactive agent, with applications in drug discovery and development.

    Medicine: Research is ongoing to explore its potential therapeutic properties.

    Industry: It can be used in the production of advanced materials, such as liquid crystals and polymers.

Mechanism of Action

The mechanism of action of 4-ETHOXY-N’~1~-(4-ETHYLCYCLOHEXYLIDEN)BENZOHYDRAZIDE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 4-ETHOXY-N’~1~-(4-METHYLCYCLOHEXYLIDEN)BENZOHYDRAZIDE
  • 4-ETHOXY-N’~1~-(4-HYDROXYBENZYLIDEN)BENZOHYDRAZIDE
  • 4-ETHOXY-N’~1~-(4-ETHOXY-2-HYDROXYBENZYLIDEN)BENZOHYDRAZIDE

Uniqueness

4-ETHOXY-N’~1~-(4-ETHYLCYCLOHEXYLIDEN)BENZOHYDRAZIDE is unique due to its specific structural features, which confer distinct chemical and physical properties. These properties make it suitable for specialized applications in various fields, distinguishing it from other similar compounds.

Properties

Molecular Formula

C17H24N2O2

Molecular Weight

288.4 g/mol

IUPAC Name

4-ethoxy-N-[(4-ethylcyclohexylidene)amino]benzamide

InChI

InChI=1S/C17H24N2O2/c1-3-13-5-9-15(10-6-13)18-19-17(20)14-7-11-16(12-8-14)21-4-2/h7-8,11-13H,3-6,9-10H2,1-2H3,(H,19,20)

InChI Key

ZMAOWGKPJHRPOS-UHFFFAOYSA-N

Canonical SMILES

CCC1CCC(=NNC(=O)C2=CC=C(C=C2)OCC)CC1

Origin of Product

United States

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